Carbonimidic dichloride, (chlorocarbonyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

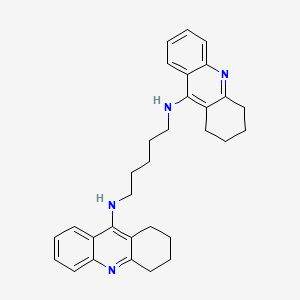

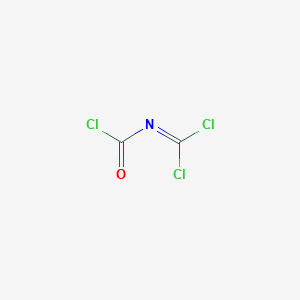

“Carbonimidic dichloride, (chlorocarbonyl)-” is a chemical compound with the molecular formula C2Cl3NO . It has an average mass of 160.387 Da .

Synthesis Analysis

The synthesis of Carbonimidic Dichlorides can be achieved by the reaction of aliphatic and aromatic isonitriles with sulfuryl chloride . This reaction provides an efficient, general route to the corresponding dichlorides without byproducts of free-radical substitution .Molecular Structure Analysis

The molecular structure of “Carbonimidic dichloride, (chlorocarbonyl)-” is represented by the formula C2Cl3NO . The monoisotopic mass is 158.904541 Da .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of Carbonimidic Dichlorides involves the reaction of aliphatic and aromatic isonitriles with sulfuryl chloride . This reaction rapidly and selectively furnishes the corresponding carbonimidic dichlorides .Applications De Recherche Scientifique

Chlorocarbonyl Compounds in Organic Synthesis

Chlorocarbonyl compounds, including Carbonimidic dichloride, have been utilized in organic synthesis for various purposes. A study detailed the facile 1,3-shift of chlorine in a chlorocarbonylketene, providing insights into reaction mechanisms and potential applications in synthesizing complex organic molecules (Finnerty, et al., 1998). Another notable application is in the ruthenium-catalyzed amino- and alkoxycarbonylations of aromatic rings via C-H bond cleavage using chlorocarbonyl compounds, broadening the range of amide and ester groups achievable in organic synthesis (Kochi, et al., 2009).

Modification of Material Surfaces

Carbonimidic dichloride and related chlorocarbonyl compounds have found applications in modifying the surfaces of materials for improved properties. For instance, X-ray photoelectron spectroscopy studies have shown how reactions with dichlorocarbene can modify the surface chemical state of carbon nanotube materials, introducing chlorine atoms and altering the surface functional groups (Lee, et al., 2001). Similarly, sidewall functionalization of single-walled carbon nanotubes by the addition of dichlorocarbene has been demonstrated, significantly affecting the electronic properties and solubility of the nanotubes (Hu, et al., 2003).

Environmental Applications

Chlorocarbonyl compounds have also been explored for environmental applications. One study discussed the preparation of a novel carbon-based solid acid from cocarbonized starch and polyvinyl chloride, which showed promise in cellulose hydrolysis experiments. This process involves the use of chlorine from PVC, bonded covalently to aromatic carbon sheets, to improve catalytic performance (Shen, et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(dichloromethylidene)carbamoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl3NO/c3-1(4)6-2(5)7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQFCBDRFYTHKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481762 |

Source

|

| Record name | Carbonimidic dichloride, (chlorocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26551-86-0 |

Source

|

| Record name | Carbonimidic dichloride, (chlorocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-5-morpholin-4-yl-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1654659.png)

![15-Fluoro-4,6,8-trimethyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1654660.png)

![4,8,10,12-Tetramethyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1654661.png)

![2H-pyran-2-one, 4-hydroxy-6-methyl-3-[2,3,6,7-tetrahydro-7-(2,3,4-trimethoxyphenyl)-1,4-thiazepin-5-yl]-](/img/structure/B1654667.png)

![2H-pyran-2-one, 4-hydroxy-6-methyl-3-[2,3,6,7-tetrahydro-7-(2-hydroxy-3-methoxyphenyl)-1,4-thiazepin-5-yl]-](/img/structure/B1654669.png)

![2H-pyran-2-one, 3-[7-(2,3-dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-](/img/structure/B1654671.png)

![1-[2-(4-Methylanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B1654673.png)

![4-amino-3-(3-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B1654677.png)